![molecular formula C16H18O3 B14130120 Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- CAS No. 53039-53-5](/img/structure/B14130120.png)
Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- is an organic compound with a complex structure that includes multiple methoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2,4-dimethoxybenzyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, controlled temperatures.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Brominated or nitrated derivatives
Applications De Recherche Scientifique
Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards electrophilic attack. This activation is due to the electron-donating nature of the methoxy groups, which increase the electron density on the benzene ring, making it more reactive towards electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,4-dimethoxy-: Similar structure but with methoxy groups at different positions.
Benzene, 1,2-dimethoxy-4-methyl-: Contains additional methyl group.
4-Hydroxy-2-quinolones: Different functional groups but similar aromatic structure .
Uniqueness
Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- is unique due to its specific arrangement of methoxy groups and the presence of a methoxyphenylmethyl group. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
53039-53-5 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C16H18O3/c1-17-14-7-4-12(5-8-14)10-13-6-9-15(18-2)11-16(13)19-3/h4-9,11H,10H2,1-3H3 |
Clé InChI |
JGSPILACYXJHEA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)

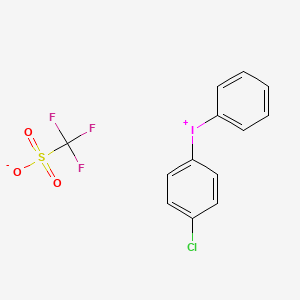
![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)

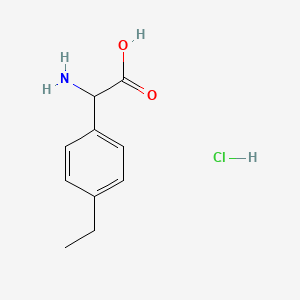

![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B14130088.png)

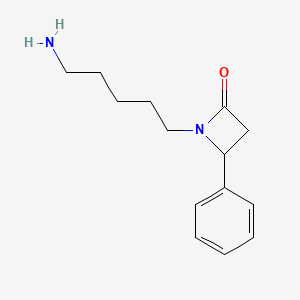
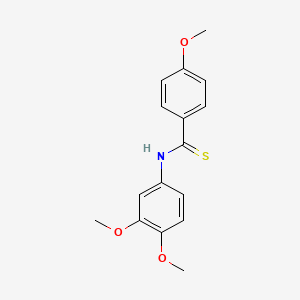

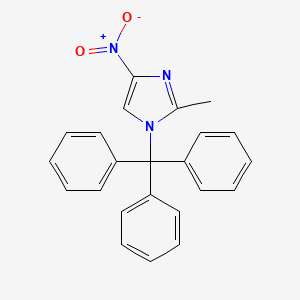
![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)
